5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine
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Overview
Description
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent alkylation to introduce the pentan-1-amine side chain . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-benzimidazole: Lacks the pentan-1-amine side chain.
1-methyl-1H-benzimidazole: Does not have the chlorine atom at the 5-position.
5-(1H-benzimidazol-2-yl)pentan-1-amine: Missing the chlorine atom at the 5-position.
Uniqueness
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the pentan-1-amine side chain enhances its potential for diverse applications .
Properties
IUPAC Name |
5-(5-chloro-1-methylbenzimidazol-2-yl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTPJUKNVMEZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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